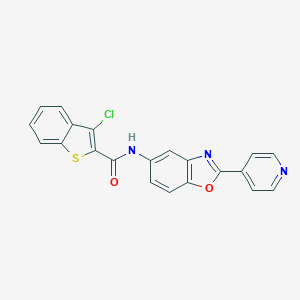

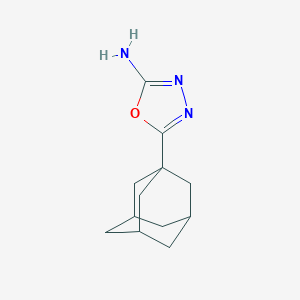

![molecular formula C9H7ClN2O2S B246210 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione, also known as Dronedarone, is a synthetic compound that belongs to the class of antiarrhythmic drugs. It is used to treat patients with atrial fibrillation, a heart condition that causes irregular heartbeats.

Mecanismo De Acción

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione works by blocking several ion channels in the heart, including the potassium and calcium channels. This results in a reduction in the frequency and severity of abnormal heart rhythms.

Biochemical and Physiological Effects:

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects on the heart. It reduces the duration of action potentials, which leads to a decrease in the refractory period of the heart. It also reduces the conduction velocity of the heart, which slows down the rate of electrical impulses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for the heart. It targets the ion channels that are specific to the heart, which makes it a useful tool for studying the physiology of the heart. However, one of the limitations of using 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Direcciones Futuras

There are several future directions for research on 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective analogs of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione that can target specific ion channels in the heart. Another area of research is the investigation of the long-term effects of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione on the heart, particularly in patients with underlying heart conditions. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione, in order to optimize its use in clinical practice.

Métodos De Síntesis

The synthesis of 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 3-chloroaniline with ethyl acetoacetate, followed by the addition of sulfur and sodium hydroxide. The resulting product is then purified to obtain 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione.

Aplicaciones Científicas De Investigación

5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has been extensively studied for its efficacy in treating atrial fibrillation. Several clinical trials have shown that 5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is effective in reducing the incidence of atrial fibrillation and improving the quality of life of patients with this condition.

Propiedades

Fórmula molecular |

C9H7ClN2O2S |

|---|---|

Peso molecular |

242.68 g/mol |

Nombre IUPAC |

5-(3-chloroanilino)-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C9H7ClN2O2S/c10-5-2-1-3-6(4-5)11-8-7(13)12-9(14)15-8/h1-4,8,11H,(H,12,13,14) |

Clave InChI |

JXRODLLUUPWVLJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2 |

SMILES canónico |

C1=CC(=CC(=C1)Cl)NC2C(=O)NC(=O)S2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

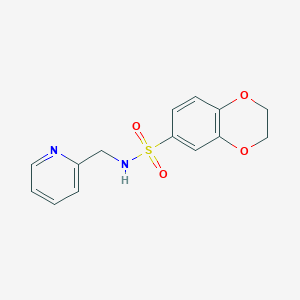

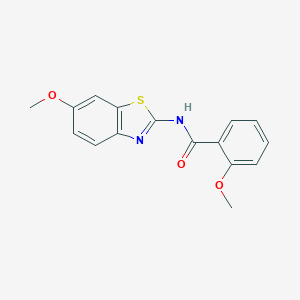

![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

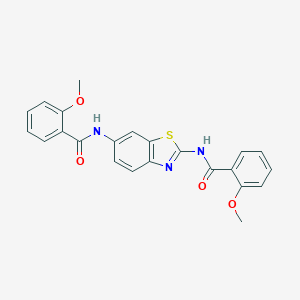

![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)

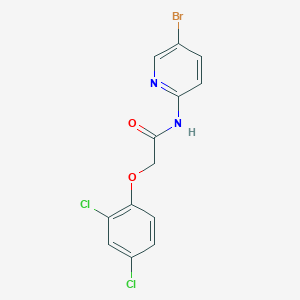

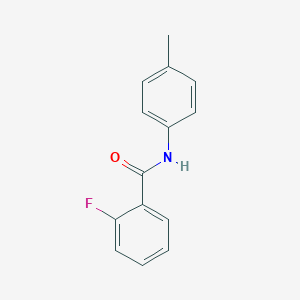

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)

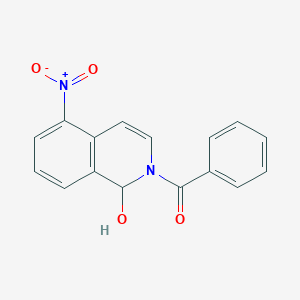

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)